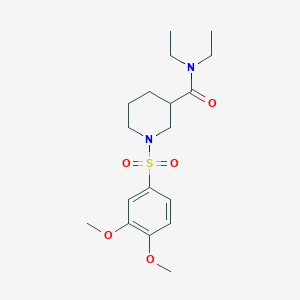
1-(3,4-Dimethoxybenzenesulfonyl)-N,N-diethylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzenesulfonyl)-N,N-diethylpiperidine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure This compound features a piperidine ring substituted with a carboxamide group and a sulfonyl group attached to a dimethoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)-N,N-diethylpiperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as diethylamine and a suitable carbonyl compound.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a carboxylic acid or its derivative (e.g., an acid chloride).
Attachment of the Dimethoxybenzenesulfonyl Group: The final step involves the sulfonylation of the piperidine derivative with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzenesulfonyl)-N,N-diethylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol or the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Sulfonamides, sulfonothiols.
Scientific Research Applications
1-(3,4-Dimethoxybenzenesulfonyl)-N,N-diethylpiperidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.
Organic Synthesis:
Biological Studies: It is used in studies investigating the interactions of sulfonyl-containing compounds with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s derivatives may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The carboxamide group may also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzenesulfonyl)-N,N-dimethylpiperidine-3-carboxamide: Similar structure but with dimethyl instead of diethyl groups.
1-(3,4-Dimethoxybenzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.
1-(3,4-Dimethoxybenzenesulfonyl)-N,N-diethylpyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(3,4-Dimethoxybenzenesulfonyl)-N,N-diethylpiperidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both the sulfonyl and carboxamide groups in a piperidine framework allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C18H28N2O5S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H28N2O5S/c1-5-19(6-2)18(21)14-8-7-11-20(13-14)26(22,23)15-9-10-16(24-3)17(12-15)25-4/h9-10,12,14H,5-8,11,13H2,1-4H3 |
InChI Key |
SRKVUYJLCMHJBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}-2-pyrazinecarboxamide](/img/structure/B11133056.png)
![2-[(4-Ethoxy-3-methyl-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B11133062.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11133069.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide](/img/structure/B11133079.png)
![N-[(Furan-2-YL)methyl]-2-(N-methyl3-chloro-4-ethoxybenzenesulfonamido)acetamide](/img/structure/B11133089.png)
![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)propanamide](/img/structure/B11133091.png)
![4-hydroxy-8-methoxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B11133095.png)
![N-[2-(1-cyclohexenyl)ethyl]-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide](/img/structure/B11133107.png)
![N-{2-oxo-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]ethyl}-2-pyrazinecarboxamide](/img/structure/B11133112.png)

![2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B11133118.png)
![4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-quinolinecarboxamide](/img/structure/B11133120.png)
![N-cyclohexyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11133126.png)
![2-[acetyl(benzyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11133138.png)
